

Thermodynamic and physical data of Tridecanoyl chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tridecanoyl chloride*

Cat. No.: *B093126*

[Get Quote](#)

An In-depth Technical Guide to Tridecanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridecanoyl chloride (C₁₃H₂₅ClO), a long-chain acyl chloride, serves as a crucial reagent and building block in various chemical syntheses. Its reactivity, stemming from the acyl chloride functional group, makes it a valuable intermediate in the production of esters, amides, and other derivatives. This guide provides a comprehensive overview of the thermodynamic and physical properties of **Tridecanoyl chloride**, alongside detailed experimental protocols for its synthesis, purification, and analysis. The information presented herein is intended to support researchers, scientists, and drug development professionals in their work with this versatile compound.

Physicochemical and Thermodynamic Properties

A summary of the key physical and thermodynamic properties of **Tridecanoyl chloride** is presented in the tables below. It is important to note that while some data is available for **Tridecanoyl chloride**, specific experimental values for properties such as boiling and melting points are not readily available in the literature. In such cases, data for the closely related

homolog, Tetradecanoyl chloride (Myristoyl chloride), is provided as a reasonable estimate and is clearly marked.

Table 1: Physical Properties of **Tridecanoyl Chloride**

Property	Value	Source
Molecular Formula	C ₁₃ H ₂₅ ClO	[1]
Molecular Weight	232.79 g/mol	[1]
CAS Number	17746-06-4	[1]
Appearance	Liquid (at room temperature)	Assumed based on homologs
Density	0.914 g/mL at 20 °C	
Refractive Index	n _{20/D} 1.447	

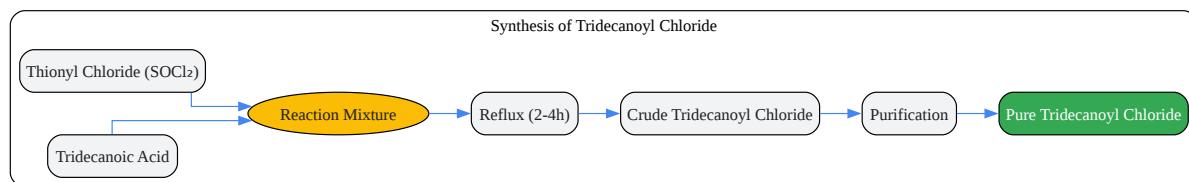
Table 2: Thermodynamic Properties of **Tridecanoyl Chloride**

Property	Value	Notes
Melting Point	No data available	For Tetradecanoyl chloride (C14): -1 °C [2] [3]
Boiling Point	No data available	For Tetradecanoyl chloride (C14): 168 °C at 1.995 kPa (14.96 mmHg)
Solubility	Soluble in non-polar organic solvents (e.g., hexane, ether); Insoluble in water.	General property of long-chain acyl chlorides.
Flash Point	No data available	For Tetradecanoyl chloride (C14): 100 °C

Experimental Protocols

Synthesis of Tridecanoyl Chloride from Tridecanoic Acid

A general and widely applicable method for the synthesis of **Tridecanooyl chloride** is the reaction of Tridecanoic acid with thionyl chloride (SOCl_2). This reaction proceeds via nucleophilic acyl substitution, converting the carboxylic acid into the more reactive acyl chloride.


Materials:

- Tridecanoic acid
- Thionyl chloride (SOCl_2)
- Anhydrous toluene or other inert solvent (optional)
- Dry glassware (round-bottom flask, reflux condenser, dropping funnel)
- Magnetic stirrer and stir bar
- Heating mantle

Procedure:

- **Reaction Setup:** In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride), and a dropping funnel.
- **Charging the Flask:** Add Tridecanoic acid to the flask. An inert solvent like anhydrous toluene can be added to facilitate stirring, although the reaction can often be run neat with an excess of thionyl chloride.
- **Addition of Thionyl Chloride:** Carefully add an excess of thionyl chloride (typically 2-5 equivalents) to the dropping funnel and add it dropwise to the stirred Tridecanoic acid. The reaction is exothermic and will evolve hydrogen chloride (HCl) and sulfur dioxide (SO_2) gas, which should be vented through a proper scrubbing system.
- **Reaction Conditions:** After the initial exothermic reaction subsides, heat the mixture to reflux (the boiling point of thionyl chloride is approximately 76 °C) and maintain for 2-4 hours. The completion of the reaction can be monitored by the cessation of gas evolution.

- Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation under atmospheric pressure, followed by rotary evaporation under reduced pressure. To ensure complete removal, co-evaporation with an anhydrous solvent like toluene may be performed.

[Click to download full resolution via product page](#)

Synthesis Workflow for **Tridecanoyl Chloride**

Purification by Vacuum Distillation

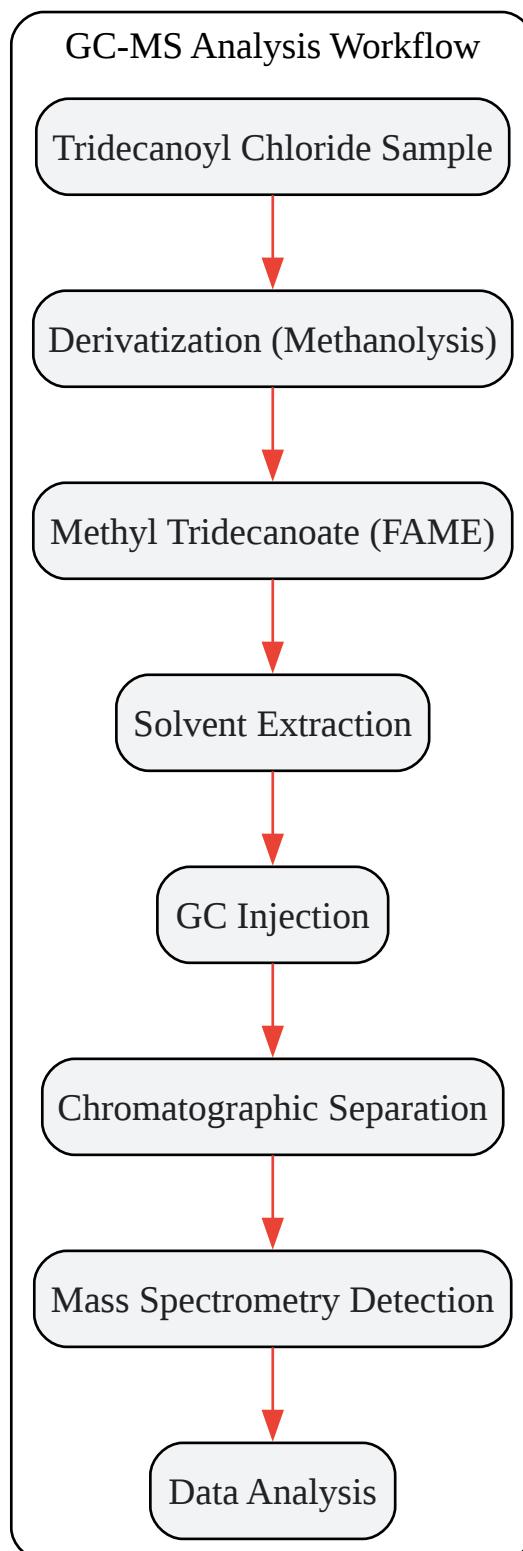
Due to the high boiling point of **Tridecanoyl chloride**, purification is best achieved by vacuum distillation to prevent thermal decomposition.

Apparatus:

- Short-path distillation apparatus
- Vacuum pump
- Heating mantle
- Cold trap

Procedure:

- Assemble a dry short-path distillation apparatus.


- Place the crude **Tridecanoyl chloride** in the distillation flask.
- Slowly apply vacuum to the system, ensuring a cold trap is in place to protect the pump.
- Gently heat the distillation flask using a heating mantle.
- Collect the fraction that distills at a constant temperature. The boiling point under vacuum will be significantly lower than the atmospheric boiling point.
- Once the distillation is complete, release the vacuum with an inert gas before dismantling the apparatus.

Analytical Methods

Direct analysis of **Tridecanoyl chloride** by GC-MS is challenging due to its high reactivity. Therefore, derivatization to a more stable and volatile compound, such as a fatty acid methyl ester (FAME), is typically required.

Derivatization to Methyl Tridecanoate:

- Esterification: React the **Tridecanoyl chloride** sample with anhydrous methanol. The reaction is generally rapid and may not require a catalyst.
- Extraction: After the reaction, extract the resulting methyl tridecanoate into an organic solvent like hexane.
- Analysis: Inject the hexane solution into the GC-MS system.

[Click to download full resolution via product page](#)

GC-MS Analysis Workflow for **Tridecanoyl Chloride**

¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of **Tridecanoyl chloride**.

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl (CH_3) and methylene (CH_2) protons of the long alkyl chain. The methylene group adjacent to the carbonyl chloride will be deshielded and appear at a lower field.
- ¹³C NMR: The carbon-13 NMR spectrum will show a distinct signal for the carbonyl carbon, which is highly deshielded. The other carbon atoms of the alkyl chain will appear in the aliphatic region of the spectrum.

FTIR spectroscopy is useful for identifying the functional groups present in **Tridecanoyl chloride**.

- A strong absorption band characteristic of the acyl chloride C=O stretch is expected in the region of 1785-1815 cm^{-1} .
- The C-Cl stretching vibration will likely appear in the fingerprint region.
- The spectrum will also show characteristic C-H stretching and bending vibrations from the alkyl chain.

Reactivity and Applications

Tridecanoyl chloride is a reactive compound that readily undergoes nucleophilic acyl substitution. It reacts with water to form tridecanoic acid and with alcohols and amines to form the corresponding esters and amides. This reactivity makes it a valuable intermediate in the synthesis of a wide range of organic molecules, including surfactants, pharmaceuticals, and other specialty chemicals.

Safety and Handling

Tridecanoyl chloride is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It should be stored in a tightly sealed container under an inert atmosphere to prevent hydrolysis. In case of fire, do not use water as it will react to produce toxic hydrogen chloride gas.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tridecanoyl chloride | C13H25ClO | CID 87288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. Huzhou Salon Chemical Co. Ltd. -- Myristyl chloride112-64-1 [shalongchem.com]
- To cite this document: BenchChem. [Thermodynamic and physical data of Tridecanoyl chloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b093126#thermodynamic-and-physical-data-of-tridecanoyl-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

